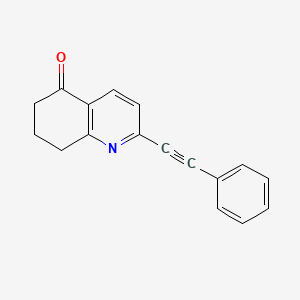

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one

Vue d'ensemble

Description

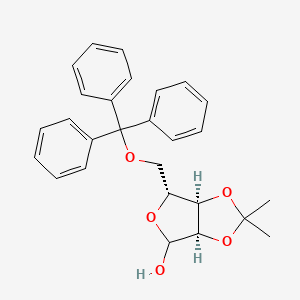

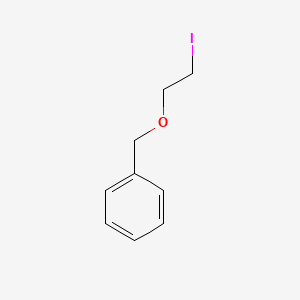

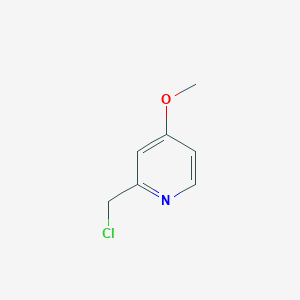

- 2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one is a chemical compound with the molecular formula C<sub>17</sub>H<sub>13</sub>NO.

- It belongs to the quinolinone family and contains a phenylethynyl group.

- The compound’s structure consists of a quinoline ring with an additional phenylethynyl substituent.

Synthesis Analysis

- The synthesis of this compound involves the incorporation of a phenylethynyl group into the quinoline ring.

- Specific synthetic methods and reaction conditions would need to be explored in relevant research papers.

Molecular Structure Analysis

- The molecular formula indicates 17 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom.

- The compound’s structure includes a quinoline ring with a phenylethynyl substituent at a specific position.

Chemical Reactions Analysis

- The compound may participate in various chemical reactions, including substitution, addition, and cyclization reactions.

- Detailed reaction pathways would require further investigation from relevant literature.

Physical And Chemical Properties Analysis

- The compound’s physical properties include density, boiling point, melting point, vapor pressure, and solubility.

- Its chemical properties relate to reactivity, stability, and potential hazards.

Applications De Recherche Scientifique

-

Phenylethynyl-Terminated Imide Oligomers for Resin Transfer Molding Application

-

Intramolecular Hydroamination of 2-(2-Phenylethynyl)aniline Catalyzed by Gold Nanoparticles

-

Phenylethynyl-Terminated Imide Oligomers for Resin Transfer Molding Application

-

Enhanced Discharged Efficiency and High Energy Density at Elevated Temperature in Polymer Dielectric via Manipulating Relaxation Behavior

-

Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application

- Summary of Application : To meet the processing requirements of resin transfer moulding (RTM) technology, a reactive diluent containing m-phenylene moiety was synthesized to physically mix with phenylethynyl terminated cooligoimides with well-designed molecular weights of 1500–2500 g/mol derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), 3,4′-oxydianiline (3,4′-ODA) and m-phenylenediamine .

- Methods of Application : The blend shows low minimum melting viscosity (<1 Pa·s) and enlarged processing temperature window (260–361 °C). The blend is cured at 380 °C for 2 hours .

- Results or Outcomes : Upon curing at 380 °C for 2 h, the thermosetting polyimide resin demonstrates superior heat resistance (Tg =420–426 °C) .

-

Enhanced Discharged Efficiency and High Energy Density at Elevated Temperature in Polymer Dielectric via Manipulating Relaxation Behavior

- Summary of Application : This research focuses on enhancing the discharged efficiency and high energy density at elevated temperature in polymer dielectric by manipulating relaxation behavior. The study combines the advantages of Polyetherimide (PEI) and phenylethynyl groups to create self-cross-linkable oligomers .

- Methods of Application : Cross-linked polymer dielectric films with enhanced voltage resistance and low leakage current density are obtained by cross-linking under oxygen. The occurrence of β-relaxation is diminished by cross-linking, which makes polymer dielectrics exhibit desirable dielectric stability over a broad temperature and frequency range .

- Results or Outcomes : The polymer dielectric maintains a still low dielectric loss (<0.010) between 102 and 106 Hz. Furthermore, it possesses excellent high-temperature energy storage performance owing to much interchain reaction originating from proper chain length, and exhibits ultrahigh charge–discharge efficiency (95.0%) and improved energy density (3.6 J/cm3) at 150 °C .

Safety And Hazards

- The compound may pose hazards such as flammability, skin corrosion, and eye damage.

- Safety precautions should be followed during handling and storage.

Orientations Futures

- Investigate potential applications of this compound in drug discovery, materials science, or other fields.

- Explore modifications to enhance its properties or develop derivatives.

Propriétés

IUPAC Name |

2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17-8-4-7-16-15(17)12-11-14(18-16)10-9-13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUDFZJCSDKXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C#CC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464098 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenylethynyl)-7,8-dihydroquinolin-5(6H)-one | |

CAS RN |

864224-08-8 | |

| Record name | 2-(2-phenylethynyl)-7,8-dihydro-6H-quinolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1589484.png)

![Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B1589492.png)